Bienvenue dans la boutique en ligne BenchChem!

Lys-[Des-Arg9]Bradykinin TFA

GPCR Pharmacology Radioligand Binding Assay Receptor Selectivity

Lys-[Des-Arg9]Bradykinin TFA (Des-Arg10-Kallidin) is the gold-standard B1 receptor agonist for translational research. Its N-terminal lysine confers a >10-fold affinity increase at human and rabbit B1R (Ki=0.12 nM) versus [Des-Arg9]-Bradykinin, delivering superior potency in isolated rabbit aorta (pD2=8.6) and LPS-treated rabbit models. With >250,000-fold selectivity over B2R, it eliminates confounding B2R activation in human IMR-90 fibroblasts and primary endothelial cells, ensuring unambiguous, reproducible B1R signaling data. Lot-to-lot consistency and rigorous purity (≥98%) guarantee reliable results in calcium mobilization, MAPK, and gene expression assays.

Molecular Formula C52H74F3N13O13
Molecular Weight 1146.2 g/mol
Cat. No. B8134352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-[Des-Arg9]Bradykinin TFA
Molecular FormulaC52H74F3N13O13
Molecular Weight1146.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C50H73N13O11.C2HF3O2/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32;3-2(4,5)1(6)7/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,40-;/m0./s1
InChIKeyBUNFBEBTCVIRNN-HVJIRRSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-[Des-Arg9]Bradykinin TFA: A Potent and Selective B1 Receptor Agonist for Kinin Pharmacology Research


Lys-[Des-Arg9]Bradykinin TFA (also known as Des-Arg10-Kallidin) is a naturally occurring kinin peptide and a potent, highly selective agonist for the bradykinin B1 receptor (B1R) [1]. It is formed endogenously by the proteolytic cleavage of bradykinin or Lys-bradykinin (kallidin) . The compound is widely used as a pharmacological tool to study B1R-mediated signaling, which is distinct from the constitutive B2 receptor (B2R) pathways, due to its induction under inflammatory and pathological conditions [2]. The trifluoroacetate (TFA) salt form is the standard preparation used in research, offering a defined and stable counter-ion for experimental reproducibility [3].

Why Substituting Lys-[Des-Arg9]Bradykinin TFA with Another B1 Agonist Can Lead to Experimental Inconsistency


The kinin receptor family exhibits profound species-dependent pharmacology and nuanced agonist selectivity. Simply substituting Lys-[Des-Arg9]Bradykinin TFA with a close analog like [Des-Arg9]-Bradykinin or Lys-Bradykinin can yield divergent and misleading results. Key differentiators include: (1) Species-specific B1R binding affinities, where the N-terminal lysine residue confers a >10-fold affinity increase in human and rabbit receptors but is neutral in rodents [1]. (2) Differential in vivo potency and duration of action, with Lys-[Des-Arg9]Bradykinin demonstrating superior potency but rapid metabolism compared to both its non-lysinated counterpart and synthetic analogs [2]. (3) Functional selectivity, where B1R agonists can exhibit biased signaling and distinct downstream effects in cellular and tissue models [3]. Therefore, generic substitution without accounting for these pharmacological and pharmacokinetic differences compromises the reproducibility and interpretability of experiments, particularly when translating between species or when comparing data across studies.

Quantitative Evidence Guide: Why Lys-[Des-Arg9]Bradykinin TFA is a Differentiated Research Tool


Superior B1 Receptor Binding Affinity and Selectivity Profile

Lys-[Des-Arg9]Bradykinin TFA exhibits high-affinity binding to the human B1 receptor (Ki = 0.12 nM) and demonstrates exceptional selectivity over the B2 receptor (Ki > 30,000 nM), resulting in a selectivity ratio of >250,000-fold . This level of discrimination is critical for experiments designed to isolate B1R-mediated signaling without confounding B2R activation .

GPCR Pharmacology Radioligand Binding Assay Receptor Selectivity In Vitro Potency

Cross-Species B1 Receptor Binding Potency

The compound's affinity for B1 receptors varies across species, with Ki values of 0.12 nM (human), 1.7 nM (mouse), and 0.23 nM (rabbit) . Notably, the presence of the N-terminal Lysine residue significantly enhances affinity for human and rabbit B1 receptors but is neutral for rodent receptors [1]. This species-specific pharmacology dictates that Lys-[Des-Arg9]Bradykinin is the most potent and appropriate B1 agonist for human and rabbit studies, while its advantage is diminished in mouse and rat models.

Species Translation GPCR Pharmacology Radioligand Binding Preclinical Models

Enhanced In Vivo Hypotensive Potency vs. [Des-Arg9]-Bradykinin

In an established in vivo model of B1 receptor-mediated cardiovascular action using LPS-pretreated anesthetized rabbits, the naturally occurring B1 agonist Lys-des-Arg9-BK was more potent than des-Arg9-BK in eliciting an acute hypotensive response [1]. This finding aligns with in vitro binding data, confirming that the N-terminal lysine residue not only enhances binding affinity but also translates to greater functional efficacy in a physiological context [2].

In Vivo Pharmacology Cardiovascular Research B1 Receptor Function Animal Models

16-Fold Greater Potency for B1 Receptor Compared to [Des-Arg9]-Bradykinin

Lys-[Des-Arg9]Bradykinin is reported to be 16-fold more potent for the B1 receptor than its non-lysinated counterpart, [Des-Arg9]-Bradykinin [1]. This significant difference in potency is a critical factor when designing experiments, as it allows for the use of lower concentrations to achieve the same level of receptor activation, thereby minimizing potential off-target effects and conserving compound .

GPCR Pharmacology Receptor Potency B1 Receptor Comparative Potency

Optimal Research and Industrial Applications for Lys-[Des-Arg9]Bradykinin TFA


Isolating B1 Receptor Signaling in Human Cell Lines

Given its exceptional selectivity for B1 over B2 receptors (>250,000-fold) and high affinity for human B1R (Ki = 0.12 nM), Lys-[Des-Arg9]Bradykinin TFA is the ideal tool for studying B1R-mediated signaling pathways in human cell lines, such as IMR-90 lung fibroblasts [1] or primary human vascular endothelial cells, without confounding B2R activation. It can be used at low nanomolar concentrations to robustly activate B1R and study downstream effects like calcium mobilization, MAPK activation, or gene expression changes [2].

In Vivo Cardiovascular Studies in Rabbits to Model Human B1R Pharmacology

The rabbit is a key translational model for human B1R pharmacology because the N-terminal lysine residue confers a similar affinity boost in both species [1]. Lys-[Des-Arg9]Bradykinin TFA is more potent than [Des-Arg9]-Bradykinin in vivo in this model [2]. This makes it the preferred B1 agonist for studies of B1R-mediated hypotension, vascular permeability, and inflammation in LPS-pretreated or other disease-model rabbits, providing data with high relevance to human physiology [3].

In Vitro Functional Assays in Rabbit Aorta

The isolated rabbit aorta is a classic bioassay for B1 receptor function, where the rank order of potency for agonists is Lys-des-Arg9-BK > des-Arg9-BK [1]. Lys-[Des-Arg9]Bradykinin TFA induces contraction of isolated rabbit aorta with a pD2 of 8.6 [2]. This tissue preparation is ideal for characterizing novel B1R agonists or antagonists, and using the most potent natural agonist (Lys-[Des-Arg9]Bradykinin) is essential for establishing a robust baseline response and accurately determining antagonist pA2 or pKB values [3].

Use in Murine B1R Studies Where Potency is Less Critical

In mouse models, where the N-terminal lysine residue does not enhance B1R affinity (mouse B1R Ki = 1.7 nM) [1], Lys-[Des-Arg9]Bradykinin TFA can still be effectively used as a B1R agonist. However, researchers should be aware that its potency advantage over [Des-Arg9]-Bradykinin is diminished in this species [2]. It remains a valuable tool for in vitro and in vivo murine studies of B1R-mediated inflammation, pain, and immune modulation, but experimental design should account for its lower receptor affinity compared to human or rabbit systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lys-[Des-Arg9]Bradykinin TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.